molecular formula C7H9BrN2 B1463734 4-bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole CAS No. 1183472-60-7

4-bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole

Cat. No. B1463734
CAS RN: 1183472-60-7
M. Wt: 201.06 g/mol
InChI Key: AXMWNNQYILTMSS-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole, also known as 4-BMP, is a heterocyclic compound with a pyrazole ring structure. It has a wide range of applications in the fields of chemistry and biochemistry due to its unique properties. 4-BMP is used as a building block for the synthesis of various organic compounds, as well as for the development of new drugs. It has also been used as a catalyst in organic synthesis and as a reagent for the preparation of other heterocyclic compounds. 4-BMP has also been studied for its potential as an anticancer agent and for its ability to inhibit certain enzymes.

Scientific Research Applications

Synthesis of Heterocycles

This compound is utilized in the synthesis of various heterocyclic compounds. The pyrazole ring, a core structure in many biologically active molecules, can be further functionalized to create four-membered to seven-membered heterocycles . These heterocycles are often found in pharmaceuticals due to their unique biological activities.

Drug Discovery

In drug discovery, the bromo and pyrazole moieties of this compound can be exploited for the development of new therapeutic agents. For instance, it can be used to synthesize quinoline-based triazole derivatives, which have shown potential in treating neurodegenerative diseases like Alzheimer’s .

Biological Activity

The compound’s structure allows for interaction with various biological targets. It can be incorporated into molecules designed to interact with enzymes like acetylcholinesterase, which is significant in the context of Alzheimer’s disease and other forms of dementia .

Molecular Docking Studies

4-bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole can be used in computational studies to predict interactions with biological targets. Molecular docking can help in understanding how modifications to the compound affect binding affinity and selectivity .

Pharmacokinetic Property Prediction

The compound’s structure can be analyzed computationally to predict its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This is crucial in assessing the drug-likeness of potential pharmaceuticals .

Neurodegeneration Research

Due to its potential interactions with acetylcholinesterase, this compound is relevant in the study of neurodegenerative diseases. It can be used to develop inhibitors that may slow down the progression of diseases like Alzheimer’s .

Antibacterial and Antimalarial Activities

Compounds derived from 4-bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole may exhibit antibacterial and antimalarial activities. This opens up avenues for the development of new treatments for infectious diseases .

Antiviral Research

The structural flexibility of this compound makes it a candidate for the synthesis of antiviral agents. Its derivatives can be designed to target specific viral proteins or replication mechanisms .

Mechanism of Action

Mode of Action

It’s possible that this compound could interact with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

Without specific information on the target of 4-bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole, it’s difficult to determine the exact biochemical pathways this compound affects. Given its structure, it might be involved in pathways related to cell signaling or metabolism .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole are currently unknown. These properties would greatly impact the bioavailability of the compound, determining how much of the compound reaches its target after administration .

Result of Action

Depending on its targets and mode of action, this compound could potentially influence a variety of cellular processes .

properties

IUPAC Name

4-bromo-1-(2-methylprop-2-enyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-6(2)4-10-5-7(8)3-9-10/h3,5H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMWNNQYILTMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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